5-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a dimethylamino propyl chain, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions:
Attachment of the Dimethylamino Propyl Chain: This step involves the alkylation of the pyrazole ring with a dimethylaminopropyl halide under basic conditions.
Formation of the Carboxamide Group: The final step is the conversion of the carboxylic acid derivative to the carboxamide using reagents such as carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst and reagent selection.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dimethylamino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under conditions such as catalytic hydrogenation.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-methyl-1H-pyrazole-3-carboxamide: Lacks the dimethylamino propyl chain, which may affect its solubility and reactivity.
N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide: Lacks the amino group at the 5-position, potentially altering its biological activity.
5-amino-N-[3-(ethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide: Substitution of the dimethylamino group with an ethylamino group, which may influence its pharmacokinetic properties.
Uniqueness
The presence of both the amino group at the 5-position and the dimethylamino propyl chain in 5-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide provides a unique combination of functional groups. This dual functionality enhances its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-amino-N-[3-(dimethylamino)propyl]-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-14(2)6-4-5-12-10(16)8-7-9(11)15(3)13-8/h7H,4-6,11H2,1-3H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBFSKOXWMWVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCCCN(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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